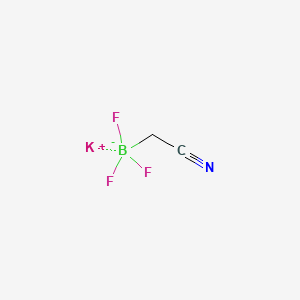

Potassium (cyanomethyl)trifluoroborate

Description

The exact mass of the compound Potassium (cyanomethyl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium (cyanomethyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (cyanomethyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;cyanomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENQMHWPRCCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635415 | |

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-58-8 | |

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (cyanomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (Cyanomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (cyanomethyl)trifluoroborate is a versatile reagent in modern organic synthesis, offering a stable, crystalline source of a cyanomethyl nucleophile for various cross-coupling reactions. As part of the broader class of air- and moisture-stable organotrifluoroborates, it provides a significant advantage over more sensitive organometallic reagents. This technical guide details the probable synthetic routes to potassium (cyanomethyl)trifluoroborate, comprehensive characterization methodologies, and its potential applications, particularly in the construction of carbon-carbon bonds, which is a cornerstone of pharmaceutical drug discovery and development.

Introduction

Potassium organotrifluoroborates have emerged as indispensable tools in organic chemistry, lauded for their stability, ease of handling, and broad reactivity profile.[1] Unlike their boronic acid counterparts, which can be prone to dehydration and protodeboronation, organotrifluoroborates are generally crystalline solids with a long shelf life. The cyanomethyl group is a valuable synthon, serving as a precursor to carboxylic acids, amines, and various heterocyclic structures. The combination of this functionality within a stable trifluoroborate salt makes potassium (cyanomethyl)trifluoroborate a reagent of significant interest for the introduction of a -CH₂CN moiety in complex molecule synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 888711-58-8 |

| Molecular Formula | C₂H₂BF₃KN |

| Molecular Weight | 146.95 g/mol |

| Appearance | White to off-white solid |

| Solubility | Generally soluble in polar solvents such as DMSO, DMF, acetone, and methanol. |

Synthesis of Potassium (Cyanomethyl)trifluoroborate

Synthesis from (Cyanomethyl)boronic Acid or its Ester

This is the most common and direct method for preparing potassium organotrifluoroborates. The synthesis involves the reaction of a (cyanomethyl)boronic acid or its pinacol ester with potassium hydrogen difluoride (KHF₂).

Experimental Protocol:

-

Preparation of (Cyanomethyl)boronic Acid Pinacol Ester: (Cyanomethyl)boronic acid pinacol ester can be synthesized from bromoacetonitrile and bis(pinacolato)diboron through a palladium-catalyzed cross-coupling reaction.

-

Conversion to Potassium (Cyanomethyl)trifluoroborate:

-

To a solution of (cyanomethyl)boronic acid pinacol ester (1.0 equiv) in methanol, an aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv) is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with hot acetone or acetonitrile to dissolve the product, followed by filtration to remove excess inorganic salts.

-

The filtrate is concentrated in vacuo to yield potassium (cyanomethyl)trifluoroborate as a solid.

-

Synthesis via Nucleophilic Substitution

An alternative route involves the nucleophilic substitution of a readily available halomethyltrifluoroborate, such as potassium (bromomethyl)trifluoroborate, with a cyanide source.

Experimental Protocol:

-

Reaction Setup: Potassium (bromomethyl)trifluoroborate (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or DMSO.

-

Nucleophilic Addition: Sodium or potassium cyanide (1.1-1.5 equiv) is added to the solution.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS for the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized potassium (cyanomethyl)trifluoroborate. The following techniques are standard for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of potassium organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocols for NMR Acquisition:

-

¹H NMR: A standard pulse sequence is used. The residual solvent peak of DMSO-d₆ at 2.50 ppm serves as the internal reference.

-

¹³C NMR: A standard proton-decoupled pulse sequence is used. The central peak of the DMSO-d₆ septet at 39.52 ppm is used for referencing.

-

¹⁹F NMR: A standard pulse sequence is used, with trifluoroacetic acid (TFA) or CCl₃F as an external reference.

-

¹¹B NMR: A boron-specific probe is used, with BF₃·OEt₂ as an external reference (0.0 ppm).

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~2.0 - 2.5 | Singlet | The methylene protons (CH₂) adjacent to the cyano and boron groups. |

| ¹³C | ~118 - 122 | Singlet | For the nitrile carbon (CN). The chemical shift for the methylene carbon (CH₂) is expected to be in the aliphatic region, but its signal may be broad due to coupling with the quadrupolar boron nucleus. |

| ¹⁹F | -135 to -145 | Broad Singlet or Quartet | The three fluorine atoms attached to boron. The signal may show coupling to ¹¹B. |

| ¹¹B | +2 to +5 | Quartet | The boron atom, split by the three attached fluorine atoms (J-coupling). |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N stretch (nitrile) |

| ~1100 - 1000 | B-F stretch |

| ~2900 - 3000 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.

Experimental Protocol:

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method. The analysis is typically performed in the negative ion mode to observe the [(cyanomethyl)trifluoroborate]⁻ anion.

Expected Mass-to-Charge Ratio (m/z):

| Ion | Calculated m/z |

| [C₂H₂BF₃N]⁻ | 108.0241 |

Applications in Organic Synthesis

The primary application of potassium (cyanomethyl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of the cyanomethyl group onto aryl, heteroaryl, or vinyl scaffolds.

Safety and Handling

Potassium (cyanomethyl)trifluoroborate should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While generally stable, it should be stored in a cool, dry place away from strong oxidizing agents. As with all cyanide-containing compounds, caution should be exercised to avoid contact with acids, which could liberate toxic hydrogen cyanide gas.

Conclusion

Potassium (cyanomethyl)trifluoroborate is a valuable and versatile reagent for the introduction of the cyanomethyl moiety in organic synthesis. Its stability and ease of handling make it an attractive alternative to traditional organometallic reagents. This guide provides a comprehensive overview of its probable synthesis, detailed characterization methods, and key applications, offering a valuable resource for researchers in academia and the pharmaceutical industry. The continued development and application of such functionalized organotrifluoroborates will undoubtedly contribute to the advancement of modern synthetic chemistry.

References

An In-depth Technical Guide to the Properties and Stability of Potassium (Cyanomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (cyanomethyl)trifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its stability to air and moisture, coupled with its utility in a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, makes it a valuable tool for the construction of complex molecules.[1][2] This technical guide provides a comprehensive overview of the known properties, stability, and synthetic applications of potassium (cyanomethyl)trifluoroborate, with a focus on providing practical data and experimental insights for researchers in the field.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Potassium (cyanomethyl)trifluoroborate

| Property | Value | Source(s) |

| CAS Number | 888711-58-8 | [1] |

| Molecular Formula | C₂H₂BF₃KN | [4] |

| Molecular Weight | 146.95 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 151-156 °C | [5] |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, and DMSO. | [3] |

Spectral Data

Detailed spectral data for potassium (cyanomethyl)trifluoroborate is not widely published. However, based on the known spectral characteristics of similar organotrifluoroborate compounds, the following provides an expected profile.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organotrifluoroborates.[3]

-

¹H NMR: The spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the cyano and trifluoroborate groups.

-

¹³C NMR: The spectrum should display signals for the methylene carbon, the cyano carbon, and the carbon of the trifluoroborate group. The signal for the carbon attached to boron may be broad due to quadrupolar relaxation of the boron nucleus.[6]

-

¹⁹F NMR: A characteristic signal for the three equivalent fluorine atoms of the trifluoroborate group is expected.[3]

-

¹¹B NMR: A signal corresponding to the tetracoordinate boron atom is anticipated.[3]

3.2 Infrared (IR) Spectroscopy

The IR spectrum of potassium (cyanomethyl)trifluoroborate would be characterized by the vibrational modes of its functional groups. A key feature would be the nitrile (C≡N) stretching frequency, typically observed in the range of 2200-2260 cm⁻¹. Strong absorptions corresponding to the B-F bonds are also expected.

3.3 Mass Spectrometry (MS)

Mass spectrometry of potassium organotrifluoroborates can provide information on the molecular weight and fragmentation patterns. In negative ion mode, the [M-K]⁻ anion is often observed.[7]

Stability

Potassium organotrifluoroborates are generally known for their enhanced stability compared to other organoboron compounds, being stable to air and moisture.[1][2] This allows for easier handling and storage. However, their stability is not absolute and is influenced by factors such as pH.

4.1 Thermal Stability

While specific thermal decomposition data for potassium (cyanomethyl)trifluoroborate is not available, organotrifluoroborates generally exhibit good thermal stability.

4.2 Hydrolytic Stability

The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a key step for their participation in reactions like the Suzuki-Miyaura coupling.[8][9] The rate of this hydrolysis is highly dependent on the reaction conditions.

-

Under Neutral and Acidic Conditions: Many organotrifluoroborates show considerable stability.

-

Under Basic Conditions: Hydrolysis is promoted, which is a necessary step for transmetalation in palladium-catalyzed cross-coupling reactions.[8][9] The presence of an electron-withdrawing group like the cyano group can influence the rate of hydrolysis.

Caption: General stability and decomposition pathways of potassium (cyanomethyl)trifluoroborate.

Experimental Protocols

5.1 General Synthesis of Potassium Alkyltrifluoroborates

The synthesis of potassium alkyltrifluoroborates often involves the reaction of a corresponding organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[8][10] An alternative route involves the nucleophilic substitution of a halomethyltrifluoroborate.[10]

Caption: Generalized workflow for the synthesis of potassium (cyanomethyl)trifluoroborate.

5.2 Suzuki-Miyaura Cross-Coupling Reaction

Potassium (cyanomethyl)trifluoroborate is a competent coupling partner in Suzuki-Miyaura reactions, enabling the introduction of a cyanomethyl group onto various aryl or heteroaryl scaffolds.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), potassium (cyanomethyl)trifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a ligand (e.g., a phosphine ligand, 2-10 mol%).

-

Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv) and a suitable solvent system (e.g., a mixture of an organic solvent like toluene, THF, or dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Potassium (cyanomethyl)trifluoroborate should be handled with the standard precautions for laboratory chemicals. While generally stable, it is advisable to store it in a cool, dry place away from strong acids and oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

Potassium (cyanomethyl)trifluoroborate is a valuable and versatile reagent in organic synthesis. Its stability and reactivity in cross-coupling reactions make it an attractive choice for the introduction of the cyanomethyl moiety. While specific quantitative data for some of its properties remain to be fully documented in the literature, the general characteristics of organotrifluoroborates provide a strong framework for its effective use in a research and development setting. Further studies to fully characterize this compound would be beneficial to the scientific community.

References

- 1. labware-shop.com [labware-shop.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium (cyanomethyl)trifluoroborate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Potassium Organotrifluoroborates from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, offering significant advantages over their boronic acid precursors. Their enhanced stability, ease of handling, and predictable reactivity make them invaluable tools in the construction of complex molecular architectures, particularly within the pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the synthesis of potassium organotrifluoroborates from boronic acids, detailing the underlying mechanism, experimental protocols, and applications.

Introduction: The Advantages of Potassium Organotrifluoroborates

Boronic acids are workhorse reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, they possess several limitations:

-

Instability: Some boronic acids, especially those with certain functional groups, can be unstable to storage and purification.[1]

-

Stoichiometric Ambiguity: Boronic acids readily form cyclic, trimeric anhydrides (boroxines) upon dehydration, making accurate stoichiometric calculations challenging.[2]

-

Protodeboronation: Under certain reaction conditions, the carbon-boron bond can be cleaved, leading to reduced yields.[1][3]

Potassium organotrifluoroborates effectively circumvent these issues. As tetracoordinated 'ate' complexes, they are generally crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[2][4][5] This inherent stability allows for greater functional group tolerance and simplifies their use in multi-step syntheses, a crucial advantage in the intricate pathways of drug development.[5][6]

Reaction Principles: From Boronic Acid to Trifluoroborate

The conversion of organoboronic acids to potassium organotrifluoroborates is a straightforward and high-yielding acid-base displacement reaction. The most common and efficient method involves the treatment of a boronic acid with potassium hydrogen difluoride (KHF₂).[4][7]

General Reaction Scheme:

R-B(OH)₂ + 2 KHF₂ → K⁺[R-BF₃]⁻ + KF + 2 H₂O

This transformation effectively protects the boronic acid moiety, which can be carried through various synthetic steps and then utilized in subsequent reactions, such as cross-coupling.[5]

Reaction Mechanism and Workflow

The reaction proceeds through the displacement of the hydroxyl ligands on the trivalent boron atom of the boronic acid by fluoride ions furnished by KHF₂.[4] Interestingly, potassium fluoride (KF) alone is generally not effective at promoting this transformation.[4] The presence of the boroxine form of the boronic acid does not impede the reaction, as it also reacts readily with KHF₂.[4]

Caption: Reaction mechanism for trifluoroborate synthesis.

The general experimental workflow is operationally simple, typically involving the dissolution or suspension of the boronic acid, addition of KHF₂, reaction, and isolation of the precipitated product.

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocols

The synthesis of potassium organotrifluoroborates is robust and applicable to a wide range of aryl and alkyl boronic acids. Below are representative protocols.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate [8]

-

Preparation: Phenylboronic acid (20 g, ~169 mmol) is dissolved in 50 mL of methanol in a suitable flask.

-

Reaction: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, ~4.5 M, ~563 mmol) is added slowly to the methanol solution with vigorous stirring.

-

Isolation: After stirring for 15 minutes, a precipitate forms. The solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold methanol. For higher purity, the product can be recrystallized from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate.

Protocol 2: Synthesis of Potassium 1-Naphthyltrifluoroborate [5]

-

Preparation: 1-Naphthaleneboronic acid (28.4 g, 165 mmol) is added to a 1-L round-bottomed flask with methanol (150 mL). The mixture is stirred to form a slurry.

-

Reaction: A freshly prepared solution of KHF₂ (51.5 g, 659 mmol, 4.0 equiv) in water (100 mL) is added in one portion. The flask is swirled, and the mixture is stirred at ambient temperature for 1 hour, during which the product precipitates.

-

Solvent Removal: The solvent is removed by rotary evaporation, leaving a wet solid. The solid is further dried by co-evaporation with acetonitrile (3 x 100 mL) to remove residual water.

-

Purification: Acetonitrile (300 mL) is added to the flask, and the mixture is heated at reflux for 90 minutes. This step dissolves the product while leaving excess KHF₂ undissolved.

-

Isolation: After cooling to ambient temperature, the remaining solids (KHF₂) are removed by filtration. The filtrate is concentrated by rotary evaporation to afford potassium 1-naphthyltrifluoroborate as a white solid.

Quantitative Data Summary

The efficiency of the conversion from boronic acids to potassium organotrifluoroborates is consistently high across a variety of substrates.

| Starting Boronic Acid | Reagents & Solvents | Reaction Time | Yield (%) | Reference |

| Phenylboronic Acid | KHF₂, Methanol/H₂O | 15 min | 82% | [8] |

| 1-Naphthaleneboronic Acid | KHF₂, Methanol/H₂O | 1 hr | 91% (as hemi-acetonitrile solvate) | [5] |

| Various Aryl Bromides | 1. Mg or n-BuLi, B(OR)₃2. KHF₂ | Not specified | High Yields | [4] |

| Dibromomethane | 1. n-BuLi, B(OiPr)₃2. KHF₂ | 1 hr | 88% | [2] |

*Note: These examples demonstrate the synthesis of the boronic acid in situ followed by conversion to the trifluoroborate without isolation of the boronic acid intermediate.[2][4]

Applications in Drug Discovery and Development

The stability and defined reactivity of potassium organotrifluoroborates make them highly attractive for the synthesis of active pharmaceutical ingredients (APIs). They are frequently used as key building blocks in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a foundational transformation in medicinal chemistry.[9] The trifluoroborate group can be tolerated in complex molecules, allowing for late-stage functionalization, a critical strategy for rapidly generating analogues of lead compounds for structure-activity relationship (SAR) studies.[5] Furthermore, their use can improve the robustness and scalability of synthetic routes, which is essential for process development in the pharmaceutical industry.

Conclusion

The preparation of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride is a highly efficient, operationally simple, and broadly applicable method. These stable, crystalline solids overcome the primary limitations of boronic acids, providing researchers in organic synthesis and drug discovery with a reliable and versatile class of organoboron reagents. Their adoption facilitates the construction of complex molecular frameworks with improved yields and reproducibility, accelerating the development of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation Mechanism of Potassium (cyanomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with potassium (cyanomethyl)trifluoroborate. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the cyanomethyl motif in the development of novel pharmaceutical agents.

Introduction

Potassium organotrifluoroborates are a class of highly stable, crystalline solids that serve as versatile coupling partners in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their enhanced stability to air and moisture compared to the corresponding boronic acids makes them exceptionally useful in complex multi-step syntheses.[2] Potassium (cyanomethyl)trifluoroborate offers a unique synthon for introducing a cyanomethyl group, a precursor to valuable functionalities such as carboxylic acids and amines.

Core Formation Mechanism

The most plausible and synthetically viable mechanism for the formation of potassium (cyanomethyl)trifluoroborate involves a two-step sequence:

-

Synthesis of a Halomethyltrifluoroborate Precursor: The process begins with the formation of a potassium halomethyltrifluoroborate, typically potassium bromomethyltrifluoroborate. This is achieved through the reaction of a dihalomethane (e.g., dibromomethane) with a strong lithium base (e.g., n-butyllithium) in the presence of a trialkyl borate, followed by quenching with potassium bifluoride (KHF₂).[3][4]

-

Nucleophilic Substitution: The resulting potassium bromomethyltrifluoroborate undergoes a nucleophilic substitution reaction (SN2) with a cyanide salt, such as potassium or sodium cyanide. The cyanide anion displaces the bromide, forming the carbon-carbon bond and yielding the final product, potassium (cyanomethyl)trifluoroborate.[3][4]

Logical Flow of the Synthesis

Caption: Overall synthetic workflow for potassium (cyanomethyl)trifluoroborate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of potassium (cyanomethyl)trifluoroborate.

Synthesis of Potassium Bromomethyltrifluoroborate

This protocol is adapted from the work of Molander and Ham.[3]

Materials:

-

Dibromomethane

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

Potassium bifluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

-

Add triisopropyl borate, followed by the dropwise addition of dibromomethane.

-

Slowly add n-butyllithium solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Prepare a solution of potassium bifluoride in water.

-

Quench the reaction by adding the KHF₂ solution to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Synthesis of Potassium (cyanomethyl)trifluoroborate

This is a generalized protocol based on the nucleophilic substitution of halomethyltrifluoroborates.[3][4]

Materials:

-

Potassium bromomethyltrifluoroborate

-

Potassium cyanide (or sodium cyanide)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium bromomethyltrifluoroborate in anhydrous DMF.

-

Add potassium cyanide to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the reaction by an appropriate method (e.g., ¹⁹F NMR to observe the disappearance of the starting material).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be precipitated by the addition of a non-polar solvent (e.g., diethyl ether).

-

Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for potassium (cyanomethyl)trifluoroborate and its precursor.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Potassium Bromomethyltrifluoroborate | Not available | CH₂BrBF₃K | 202.84 | White solid |

| Potassium (cyanomethyl)trifluoroborate | 888711-58-8 | C₂H₂BF₃KN | 146.95 | Solid |

Table 2: Spectroscopic Data

Note: The spectroscopic data for potassium (cyanomethyl)trifluoroborate are predicted based on typical values for organotrifluoroborates, as specific experimental data is not widely published. The data for the bromo-precursor is based on published information.[3]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | FT-IR (cm⁻¹) |

| Potassium Bromomethyltrifluoroborate | ~2.5 (s, 2H) | ~30 (br) | ~3.5 (q) | ~-140 (q) | Not available |

| Potassium (cyanomethyl)trifluoroborate | ~2.0-2.5 (s, 2H) | ~25 (br, CH₂), ~120 (CN) | ~3.0-4.0 (q) | ~-135 to -145 (q) | ~2250 (C≡N stretch) |

Reaction Mechanism Visualization

The following diagrams illustrate the key mechanistic steps in the formation of potassium (cyanomethyl)trifluoroborate.

Step 1: Formation of Potassium Bromomethyltrifluoroborate

Caption: Formation of the bromomethyltrifluoroborate precursor.

Step 2: SN2 Nucleophilic Substitution

Caption: SN2 mechanism for the formation of the C-C bond.

Conclusion

The formation of potassium (cyanomethyl)trifluoroborate is a robust and efficient process that leverages the stability and reactivity of organotrifluoroborate intermediates. The primary synthetic route involves the nucleophilic substitution of a readily available halomethyltrifluoroborate precursor. This technical guide provides the foundational knowledge, including detailed mechanistic insights and experimental protocols, to enable researchers and drug development professionals to effectively synthesize and utilize this valuable chemical building block. The provided data and visualizations offer a clear and concise reference for laboratory work.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

Air and Moisture Stability of Organotrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborate salts have emerged as indispensable reagents in modern organic synthesis, prized for their versatility and, notably, their enhanced stability compared to other organoboron precursors like boronic acids. This technical guide provides a comprehensive overview of the air and moisture stability of these valuable compounds, presenting quantitative data, detailed experimental protocols, and visual aids to support researchers in their handling, storage, and application.

Core Stability Characteristics

Potassium organotrifluoroborates (R-BF₃K) are crystalline solids that are generally stable to air and moisture, a significant advantage that allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques.[1][2] This stability is attributed to the tetra-coordinated borate structure, which renders the boron center less Lewis acidic and less susceptible to oxidative degradation.[3] They are often considered as protected forms of boronic acids, which can be unmasked under specific reaction conditions.[3]

While generally robust, the stability of organotrifluoroborate salts is not absolute and is influenced by several factors, including pH, the presence of Lewis acids, and the nature of the organic substituent (R-group).[4] The primary degradation pathway is hydrolysis to the corresponding boronic acid.[4]

Quantitative Stability Data

The following tables summarize the available quantitative data on the thermal and hydrolytic stability of various organotrifluoroborate salts. It is important to note that comprehensive solid-state stability data under controlled humidity and temperature are not widely published, reflecting a gap in the current literature.

Thermal Stability

Organotrifluoroborate salts generally exhibit high thermal stability, with decomposition temperatures often exceeding typical laboratory reaction conditions.

| Compound | Decomposition/Melting Point (°C) | Analytical Method |

| Potassium trifluoromethyltrifluoroborate | > 300 | Not specified |

| Potassium tert-butyltrifluoroborate | > 370 | Melting Point |

| Potassium phenyltrifluoroborate | 296 - 301 | Not specified |

Hydrolytic Stability

The rate of hydrolysis of organotrifluoroborates to their corresponding boronic acids is highly dependent on the reaction conditions and the nature of the organic substituent. The data below is derived from studies in a THF/water solvent system, often under basic conditions relevant to Suzuki-Miyaura cross-coupling reactions.

| Compound | Condition | Half-life (t₁/₂) / % Hydrolysis |

| Potassium butyltrifluoroborate | D₂O or TRIS buffer, pH 7.0, 37 °C | 30-50% hydrolysis after 24 h |

| Potassium aryltrifluoroborates | D₂O or TRIS buffer, pH 7.0, 37 °C | Generally stable |

| Potassium alkynyltrifluoroborate | Aqueous basic THF, 55 °C | 18% hydrolysis after 9 days |

| Potassium electron-poor aryltrifluoroborate | Aqueous basic THF, 55 °C | < 9% hydrolysis after 2 weeks |

Degradation Pathways and Mechanisms

The principal degradation pathway for organotrifluoroborate salts in the presence of moisture is hydrolysis to the corresponding boronic acid. This process is a prerequisite for their participation in certain cross-coupling reactions where the boronic acid is the active transmetalating species.[4] The hydrolysis proceeds in a stepwise manner with the sequential replacement of fluoride ions by hydroxide ions.

The rate of this hydrolysis is influenced by:

-

pH: Hydrolysis is generally promoted under basic conditions.[4]

-

Lewis Acids: Reagents like silica gel can act as fluorophiles and promote hydrolysis.[4]

-

Electronic Effects: Electron-donating groups on the organic substituent can stabilize the intermediate difluoroborane, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.

Experimental Protocols

The following are detailed methodologies for assessing the stability of organotrifluoroborate salts.

Protocol for Monitoring Hydrolytic Stability

This protocol can be adapted to study the stability of organotrifluoroborate salts under various pH, temperature, and solvent conditions.

Objective: To quantify the rate of hydrolysis of an organotrifluoroborate salt to its corresponding boronic acid.

Materials:

-

Organotrifluoroborate salt

-

Chosen solvent system (e.g., THF/H₂O, acetonitrile/buffer)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes, vials, and standard laboratory glassware

-

NMR spectrometer (¹H, ¹⁹F, and ¹¹B capabilities are advantageous)

-

Thermostatted reaction vessel with stirring capability

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the organotrifluoroborate salt of known concentration in a suitable deuterated solvent (for NMR analysis) or a non-deuterated solvent if using other analytical techniques (e.g., LC-MS).

-

Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add the chosen solvent system and any additives (e.g., buffer salts to maintain pH, base). Allow the mixture to reach the desired temperature.

-

Initiation: Initiate the experiment by adding a known volume of the organotrifluoroborate stock solution to the reaction vessel. Start a timer immediately.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (if necessary): Depending on the reaction rate, it may be necessary to quench the hydrolysis in the aliquot. This can be achieved by rapid cooling, pH adjustment, or immediate dilution with a cold, aprotic solvent.

-

Sample Preparation for Analysis: To the quenched aliquot, add a known amount of an internal standard.

-

Analysis: Analyze the samples using a suitable analytical method to quantify the remaining organotrifluoroborate salt and the formation of the boronic acid.

-

¹⁹F NMR Spectroscopy: This is often the most direct method, as the fluorine signal of the trifluoroborate anion (typically around -135 to -150 ppm) will decrease over time.

-

¹H NMR Spectroscopy: Monitor the appearance of signals corresponding to the boronic acid and the disappearance of signals from the starting material.

-

¹¹B NMR Spectroscopy: The chemical shift of the boron atom will change significantly from the tetra-coordinated trifluoroborate to the tri-coordinated boronic acid.

-

LC-MS: This technique can be used to separate and quantify the starting material and degradation products.

-

-

Data Analysis: Plot the concentration of the organotrifluoroborate salt versus time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.

Protocol for Solid-State Stability Testing (Accelerated)

This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients and can be adapted for organotrifluoroborate salts.

Objective: To assess the stability of a solid organotrifluoroborate salt under accelerated temperature and humidity conditions.

Materials:

-

Organotrifluoroborate salt

-

Climate chamber capable of maintaining controlled temperature and relative humidity (e.g., 40 °C / 75% RH)

-

Appropriate sample containers (e.g., glass vials with well-sealing caps)

-

Analytical balance

-

Analytical instrumentation for purity assessment (e.g., HPLC, NMR)

Procedure:

-

Initial Analysis (t=0): Perform a full characterization of the initial batch of the organotrifluoroborate salt. This should include:

-

Appearance (color, physical form)

-

Purity assay (e.g., by HPLC or quantitative NMR)

-

Identification (e.g., by NMR, IR)

-

Moisture content (e.g., by Karl Fischer titration)

-

-

Sample Preparation: Place accurately weighed samples of the organotrifluoroborate salt into the chosen containers. The containers should be sealed but may be permeable to moisture depending on the study's objective.

-

Storage: Place the samples in the climate chamber set to the desired accelerated conditions (e.g., 40 °C / 75% RH).

-

Time-Point Testing: At specified time points (e.g., 1, 3, and 6 months), remove a set of samples from the chamber.

-

Analysis: For each time point, perform the same set of analyses as in the initial characterization.

-

Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the established specification for any of the tested attributes. This data can be used to predict the long-term stability of the salt.

Handling and Storage Recommendations

To ensure the long-term stability and integrity of organotrifluoroborate salts, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] While many are stable at room temperature, some suppliers recommend refrigeration (2-8 °C) for optimal long-term preservation.[4]

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against slow degradation.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4] Handle in a well-ventilated area or a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. Be aware that contact with Lewis acids, such as silica gel, can promote degradation.[4]

By understanding the stability profile and following proper handling and storage protocols, researchers can confidently utilize the full potential of organotrifluoroborate salts in their synthetic endeavors.

References

Solubility of Potassium (Cyanomethyl)trifluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of potassium (cyanomethyl)trifluoroborate in organic solvents. Despite a comprehensive search of scientific literature, patents, and technical data sheets, specific quantitative solubility data for this compound is not publicly available. However, general solubility trends for the broader class of potassium organotrifluoroborate salts have been compiled. This guide presents this qualitative information and provides a detailed experimental protocol for determining the solubility of potassium (cyanomethyl)trifluoroborate, enabling researchers to generate this critical data in their own laboratories.

Introduction

Potassium organotrifluoroborates are a class of versatile and increasingly important reagents in organic synthesis, valued for their stability to air and moisture compared to their boronic acid counterparts.[1] The solubility of these salts is a critical parameter for their effective use in chemical reactions, influencing reaction kinetics, purification, and overall yield. Potassium (cyanomethyl)trifluoroborate (C₂H₂BF₃KN, CAS No. 888711-58-8) is a solid compound with a molecular weight of 146.95 g/mol . Understanding its solubility profile is essential for chemists working with this reagent.

Qualitative Solubility of Potassium Organotrifluoroborates

While specific quantitative data for potassium (cyanomethyl)trifluoroborate is unavailable, the literature provides general solubility characteristics for the family of potassium trifluoroborate salts. These compounds are generally characterized by poor solubility in many common organic solvents.

Table 1: Qualitative Solubility of Potassium Organotrifluoroborate Salts in Various Solvents

| Solvent Family | Solvent | Solubility | Notes |

| Protic Solvents | Water | Soluble | Often used in biphasic reaction systems. |

| Methanol | Soluble | Mentioned as a suitable solvent.[2] | |

| Ethanol | Partially Soluble | Recrystallization from ethanol/water suggests some degree of solubility.[2] | |

| Polar Aprotic Solvents | Acetonitrile | Soluble | Frequently used for purification and as a reaction solvent.[2] |

| Acetone | Soluble | Used for extraction, indicating good solubility. | |

| Dichloromethane | Poorly Soluble | Tetrabutylammonium salts are used to improve solubility in such solvents.[2] | |

| Chloroform | Poorly Soluble | Tetrabutylammonium salts are used to improve solubility in such solvents.[2] | |

| Ethers | Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation. |

| Tetrahydrofuran (THF) | Slightly Soluble | Often used in reaction mixtures, sometimes with water as a co-solvent.[3] | |

| Hydrocarbons | Toluene | Poorly Soluble | Often used in biphasic reaction systems with water.[3] |

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a reliable approach for determining the solubility of organoboron compounds. This method involves observing the temperature at which a solid completely dissolves in a solvent for a mixture of known composition.

3.1. Principle

A mixture of the solute (potassium (cyanomethyl)trifluoroborate) and the solvent of interest is prepared with a known composition. The mixture is heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.

3.2. Apparatus

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature probe (e.g., Pt100) with a resolution of ±0.1 K

-

Circulating bath for controlled heating

-

Analytical balance (accuracy of ±0.1 mg)

-

Optional: Turbidity sensor or laser light scattering probe for automated detection of dissolution

3.3. Procedure

-

Preparation: Accurately weigh a specific amount of potassium (cyanomethyl)trifluoroborate and the desired organic solvent into the jacketed glass vessel.

-

Heating: Begin stirring the mixture vigorously to ensure good suspension of the solid. Start heating the vessel at a constant, slow rate (e.g., 0.2-0.5 K/min) using the circulating bath.

-

Observation: Visually observe the mixture for the disappearance of the last solid crystals. If using instrumental methods, monitor the turbidity or light scattering signal until it reaches a constant value corresponding to a clear solution.

-

Recording: Record the temperature at the moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared concentration.

-

Data Points: Repeat steps 1-4 for several different compositions of solute and solvent to obtain multiple data points.

3.4. Data Presentation

The results should be presented as a table of mole fraction (or g/100g of solvent) versus saturation temperature. This data can then be plotted to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium (cyanomethyl)trifluoroborate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Handling and Storage of Potassium (cyanomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential guidelines for the safe handling, storage, and use of potassium (cyanomethyl)trifluoroborate. Intended for laboratory and drug development settings, this document synthesizes critical safety information, experimental protocols, and physical properties to ensure operational safety and maintain compound integrity.

Chemical and Physical Properties

Potassium (cyanomethyl)trifluoroborate is a solid organoboron compound valued in synthetic chemistry for its stability and utility in cross-coupling reactions.[1][2] Unlike many other organoboron reagents, potassium organotrifluoroborates, including the (cyanomethyl) derivative, exhibit notable stability towards air and moisture, which facilitates their handling and storage.[1][2]

Table 1: Physical and Chemical Properties of Potassium (cyanomethyl)trifluoroborate

| Property | Value | Source(s) |

| CAS Number | 888711-58-8 | Sigma-Aldrich, Thermo Fisher Scientific |

| Molecular Formula | C₂H₂BF₃KN | Sigma-Aldrich |

| Molecular Weight | 146.95 g/mol | Sigma-Aldrich, Thermo Fisher Scientific |

| Appearance | White to off-white solid | Benchchem |

| Melting Point | 151-156 °C | Thermo Fisher Scientific |

| Solubility | Generally insoluble or has low solubility in many organic solvents. Soluble in polar solvents like water, methanol, and acetonitrile.[3] | General property of potassium trifluoroborates |

| Stability | Stable under normal laboratory conditions; air and moisture stable.[1][2] | General property of potassium trifluoroborates |

| Thermal Decomposition | Thermally stable; decomposition temperature is generally high for organotrifluoroborates, with some not decomposing below 300°C.[3] The specific decomposition temperature for the (cyanomethyl) derivative is not readily available. | General property of potassium trifluoroborates |

Safety and Hazard Information

As with any chemical reagent, proper safety precautions are paramount when handling potassium (cyanomethyl)trifluoroborate. The following table summarizes the known hazards and recommended personal protective equipment (PPE).

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields. |

| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves, lab coat. |

| Eye Damage/Irritation | Causes serious eye irritation. | Safety goggles or face shield. |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. |

Source: Information compiled from various supplier Safety Data Sheets (SDS).

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of potassium (cyanomethyl)trifluoroborate and ensuring the safety of laboratory personnel.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

-

Personal Protective Equipment: Wear appropriate PPE as outlined in Table 2, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dispensing: When weighing and transferring the solid, take care to avoid creating dust.

Storage

-

Container: Keep the container tightly closed to prevent contamination.

-

Environment: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] While generally stable at room temperature, for long-term storage, refrigeration (-20°C to 4°C) is recommended to ensure maximum stability.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[4][5]

Experimental Protocols

Potassium (cyanomethyl)trifluoroborate is a versatile reagent, most notably used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Potassium (cyanomethyl)trifluoroborate

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃)[2]

-

Solvent system (e.g., THF/water, toluene/water)[2]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), potassium (cyanomethyl)trifluoroborate (1.1-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect waste containing potassium (cyanomethyl)trifluoroborate and any reaction byproducts in a designated, properly labeled, and sealed container.

-

Hydrolysis and Neutralization: For small quantities, a potential disposal procedure involves hydrolysis of the trifluoroborate to the corresponding boronic acid, followed by neutralization.[6] This should be done with caution and in a fume hood. Slowly add the waste to water and then add a mild base like sodium bicarbonate to neutralize any acidic byproducts.[6] The pH should be monitored and adjusted to neutral.[6]

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of organoboron compounds. Do not pour chemical waste down the drain unless explicitly permitted by your EHS office.

Disclaimer: This document is intended as a guide and does not replace the need for a thorough risk assessment before any laboratory work. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines.

References

A Comprehensive Technical Guide to Safety Precautions for Working with Potassium Trifluoroborate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and handling protocols for researchers, scientists, and drug development professionals working with potassium trifluoroborate compounds. These reagents are increasingly utilized in modern organic synthesis, particularly in cross-coupling reactions, due to their stability and functional group tolerance. Adherence to the safety precautions outlined in this document is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

Potassium trifluoroborate compounds are generally crystalline solids that are stable to air and moisture. However, they are not without hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Most potassium organotrifluoroborates are classified as irritants. For instance, potassium tert-butyltrifluoroborate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Similarly, potassium vinyltrifluoroborate is classified as causing skin and serious eye irritation. In case of fire, these compounds can decompose to release hazardous substances, including hydrogen fluoride, boron oxides, and potassium oxides.[2][3]

Quantitative Safety Data

While comprehensive toxicological data for every potassium trifluoroborate derivative is not available, the following tables summarize the available quantitative data for representative compounds to facilitate a comparative assessment of their potential hazards.

Table 1: Acute Toxicity Data for Potassium Tetrafluoroborate

| Parameter | Value | Species | Route | Source |

| LD50 | >2,000 mg/kg | Rat | Oral | [4][5] |

| LC50 | >5.3 mg/L (4h) | Rat | Inhalation | [4][5] |

Table 2: GHS Hazard Classifications for Selected Potassium Organotrifluoroborates

| Compound | Hazard Class | Hazard Statement | Source |

| Potassium tert-butyltrifluoroborate | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6] |

| Skin irritation (Category 2) | H315: Causes skin irritation | [6] | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | [6] | |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [6] | |

| Potassium vinyltrifluoroborate | Skin irritation (Category 2) | H315: Causes skin irritation | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Potassium trifluoro(trifluoromethyl)borate | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | ||

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ||

| Skin irritation (Category 2) | H315: Causes skin irritation | ||

| Eye irritation (Category 2) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Table 3: Occupational Exposure Limits for Fluorides (as F)

While specific exposure limits for most potassium trifluoroborate compounds have not been established, the limits for fluorides are relevant due to their potential release.

| Organization | Limit Type | Value | Source |

| ACGIH | TLV-TWA | 2.5 mg/m³ | [7] |

| NIOSH | REL-TWA | 2.5 mg/m³ | [2] |

| OSHA | PEL-TWA | 2.5 mg/m³ | [7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling potassium trifluoroborate compounds to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Specifications |

| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use. |

| Laboratory coat | Should be fully buttoned. Consider a flame-retardant lab coat if working with flammable solvents. | |

| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation. |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the integrity of potassium trifluoroborate compounds.

General Handling Workflow

All manipulations of potassium trifluoroborate compounds, especially weighing and transferring of solids, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid the generation and inhalation of dust.[1] Avoid contact with skin and eyes and wash hands thoroughly after handling.[2]

Storage Requirements

Store potassium trifluoroborate compounds in a tightly closed container in a cool, dry, and well-ventilated place.[4] They should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures for Exposure to Potassium Trifluoroborate Compounds

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocols

Potassium trifluoroborate salts are extensively used in Suzuki-Miyaura cross-coupling reactions. The following sections provide detailed methodologies for the synthesis of a potassium trifluoroborate salt and a typical cross-coupling reaction.

Synthesis of Potassium Phenyltrifluoroborate

This protocol describes the synthesis of potassium phenyltrifluoroborate from phenylboronic acid.

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

Procedure:

-

Dissolve phenylboronic acid in methanol in a flask.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid at room temperature.

-

A white precipitate of potassium phenyltrifluoroborate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold methanol.

-

Dry the product under vacuum to yield potassium phenyltrifluoroborate as a white, crystalline solid.

Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Potassium Alkyltrifluoroborate

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a potassium alkyltrifluoroborate.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Potassium alkyltrifluoroborate (e.g., potassium ethyltrifluoroborate)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 3 equivalents)

-

Solvent (e.g., Toluene/Water mixture, 10:1)

Experimental Workflow:

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), potassium alkyltrifluoroborate (1.5 equiv), palladium catalyst (2 mol%), ligand (4 mol%), and base (3.0 equiv).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., toluene/water).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate.

Disposal

All waste containing potassium trifluoroborate compounds, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[4]

This guide is intended to provide a comprehensive overview of the safety precautions for working with potassium trifluoroborate compounds. It is essential to consult the specific Safety Data Sheet (SDS) for each compound before use and to always follow good laboratory practices.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. carlroth.com [carlroth.com]

- 4. washingtonmills.com [washingtonmills.com]

- 5. carlroth.com [carlroth.com]

- 6. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Potassium (cyanomethyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (cyanomethyl)trifluoroborate has emerged as a valuable reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds critical for drug discovery and development. As a stable, crystalline solid, it offers significant advantages over more sensitive organometallic reagents and even some boronic acids, including ease of handling, storage, and enhanced safety profiles.[1] This document provides detailed application notes and protocols for the use of potassium (cyanomethyl)trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize aryl and heteroaryl acetonitriles. Arylacetonitriles are key structural motifs found in numerous pharmaceuticals and bioactive molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2] Potassium organotrifluoroborates, in particular, are advantageous as they are generally stable to air and moisture and can be stored indefinitely.[3] They participate in the catalytic cycle after slow hydrolysis to the corresponding boronic acid under the basic reaction conditions.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Potassium (cyanomethyl)trifluoroborate |

| Molecular Formula | C₂H₂BF₃KNO |

| Molecular Weight | 148.95 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Air and moisture stable |

General Reaction Scheme

The Suzuki-Miyaura cross-coupling of potassium (cyanomethyl)trifluoroborate with an aryl or heteroaryl halide (Ar-X) proceeds in the presence of a palladium catalyst, a suitable ligand, and a base to yield the corresponding arylacetonitrile.

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving potassium organotrifluoroborates is depicted below. The cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by hydrolysis of the trifluoroborate and subsequent transmetalation and reductive elimination to afford the desired product and regenerate the active catalyst.

Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.

Experimental Protocols

Protocol 1: General Procedure for Cross-Coupling with Aryl/Heteroaryl Bromides

This protocol is adapted from established procedures for the cross-coupling of functionalized potassium alkyltrifluoroborates with aryl bromides.[4]

Materials:

-

Potassium (cyanomethyl)trifluoroborate

-

Aryl or heteroaryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biaryl phosphine ligand

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium (cyanomethyl)trifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the catalyst premix to the reaction vessel, followed by an additional 6 mL of anhydrous 1,4-dioxane and 0.8 mL of degassed water to achieve a 10:1 dioxane/water ratio.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylacetonitrile.

Protocol 2: Synthesis of Potassium (cyanomethyl)trifluoroborate

This synthesis is a proposed adaptation from the preparation of similar functionalized trifluoroborates via nucleophilic substitution on potassium bromomethyltrifluoroborate.[5]

Materials:

-

Potassium bromomethyltrifluoroborate

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Anhydrous dimethylformamide (DMF)

-

Acetone

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add potassium bromomethyltrifluoroborate (1.0 equiv) and anhydrous DMF.

-

Add sodium cyanide (1.1 equiv) portion-wise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by ¹⁹F NMR for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Add acetone to the residue and stir vigorously. The potassium (cyanomethyl)trifluoroborate should precipitate as a white solid.

-

Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of potassium (cyanomethyl)trifluoroborate with various aryl and heteroaryl halides. The data is extrapolated from reactions with structurally similar potassium alkyltrifluoroborates.[4][6][7]

Table 1: Cross-Coupling with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 80-90 |

| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 75-85 |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 80 | 12 | 88-96 |

| 5 | 2-Bromotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | t-BuOH/H₂O | 100 | 24 | 65-75 |

| 6 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 20 | 80-90 |

Table 2: Cross-Coupling with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 24 | 70-80 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 60-70 |

| 3 | 2-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 80-90 |

| 4 | 5-Bromopyrimidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 24 | 55-65 |

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction described in Protocol 1.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Potassium (cyanomethyl)trifluoroborate is a highly effective and practical reagent for the cyanomethylation of aryl and heteroaryl halides via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of use, combined with optimized palladium-catalyzed protocols, provide a reliable method for the synthesis of arylacetonitriles, which are important intermediates in pharmaceutical and materials science. The protocols and data presented herein offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]